molecular formula C46H58ClN5O8 B12428586 Proglumetacin-d4 Dioxalate

Proglumetacin-d4 Dioxalate

Cat. No.: B12428586
M. Wt: 848.5 g/mol
InChI Key: PTXGHCGBYMQQIG-JJSOYIRXSA-N
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Description

Proglumetacin-d4 Dioxalate is a deuterated form of Proglumetacin, a non-steroidal anti-inflammatory drug. The compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C50H58D4ClN5O16, and it has a molecular weight of 1028.53 .

Preparation Methods

The synthesis of Proglumetacin-d4 Dioxalate involves the reaction of the corresponding raw materials with diazomethane and deuterium oxide in an appropriate solvent. The specific preparation method may vary depending on the manufacturer and should be followed according to the provided instructions . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Proglumetacin-d4 Dioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Proglumetacin-d4 Dioxalate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Proglumetacin and its metabolites.

    Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of Proglumetacin.

    Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics and pharmacodynamics of Proglumetacin.

    Industry: Utilized in the development of new non-steroidal anti-inflammatory drugs and in quality control processes

Mechanism of Action

Proglumetacin-d4 Dioxalate exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the arachidonic acid pathway and the subsequent inhibition of prostaglandin synthesis .

Comparison with Similar Compounds

Proglumetacin-d4 Dioxalate is unique due to its deuterated form, which provides enhanced stability and allows for more precise metabolic studies. Similar compounds include:

This compound stands out due to its application in research and its ability to provide more accurate data in metabolic studies.

Properties

Molecular Formula

C46H58ClN5O8

Molecular Weight

848.5 g/mol

IUPAC Name

3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-1,1,2,2-tetradeuterioethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate

InChI

InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55)/i28D2,30D2

InChI Key

PTXGHCGBYMQQIG-JJSOYIRXSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C)N4CCN(CC4)CCCOC(=O)CCC(C(=O)N(CCC)CCC)NC(=O)C5=CC=CC=C5

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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